N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylpiperidine-1-carboxamide
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Overview
Description
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylpiperidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylpiperidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the use of Friedel-Crafts acylation followed by subsequent reactions to introduce the necessary functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as Dess-Martin periodinane or Swern oxidation conditions.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylpiperidine-1-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide
- N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives
- 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide
Uniqueness
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylpiperidine-1-carboxamide stands out due to its unique combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-13-5-4-6-14(2)22(13)19(24)20-15-11-18(23)21(12-15)16-7-9-17(25-3)10-8-16/h7-10,13-15H,4-6,11-12H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUPNBOBMQVGJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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